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molecular formula C14H13N3O4 B8637969 Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- CAS No. 29178-59-4

Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]-

Cat. No. B8637969
M. Wt: 287.27 g/mol
InChI Key: CHBGJLWDJXAZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07238813B2

Procedure details

Compounds of Formula I, wherein D is CH, T is CH, M is C, Q is S, and q is 0, can be prepared according to the synthetic sequence shown in Scheme 7 and further detailed in the Examples section following. 4-(4-Nitrophenoxy)aniline (2), derived from (1) and 4-aminophenol, was cyclized with KSCN and Br2 in the presence of acid to provide thiazole (3). Subsequent reaction with ClCO2Me or butylisocyante (BuNCO) to give (4), followed by reduction with SnCl2 to give (5) and finally coupling with isocyanate afforded (6).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
KSCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]([O:8][C:9]2[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[N+](C1C=C[C:24]([O:25]C2C=CC(N)=C([N+]([O-])=O)C=2)=[CH:23]C=1)([O-])=O.[NH2:38]C1C=CC(O)=CC=1.C([S-])#N.[K+].BrBr>>[C:24]([NH:13][C:12]1[CH:14]=[CH:15][C:9]([O:8][C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[C:17]([CH:16]=2)[NH2:38])=[CH:10][CH:11]=1)(=[O:25])[CH3:23] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OC2=CC=C(N)C=C2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OC2=CC(=C(N)C=C2)[N+](=O)[O-])C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Step Four
Name
KSCN
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[S-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(OC=2C=CC(=C(N)C2)[N+](=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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